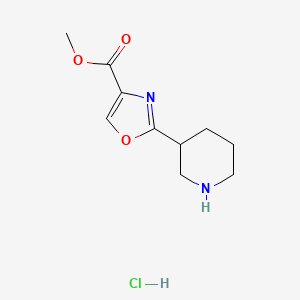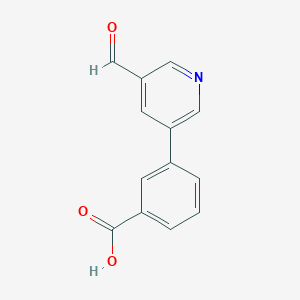
(2-(p-Tolyl)oxazol-4-yl)methanamine
Descripción general
Descripción
“(2-(p-Tolyl)oxazol-4-yl)methanamine” is a chemical compound with the molecular formula C11H12N2O . It has an average mass of 188.226 Da and a monoisotopic mass of 188.094955 Da . It appears as a grey microcrystalline powder .
Molecular Structure Analysis
The molecular structure of “(2-(p-Tolyl)oxazol-4-yl)methanamine” can be analyzed using various spectroscopic techniques. For instance, its 1H-NMR (400 MHz, DMSO-d6) spectrum shows peaks at 8.00 (d, 2H, J = 8.0 Hz), 7.42 (d, 2H, J = 8.0 Hz), 4.45 (s, 2H), and 2.39 (s, 3H). Its 13C-NMR (100 MHz, DMSO-d6) spectrum shows peaks at 164.32, 161.97, 142.59, 130.40, 127.05, 121.11, 50.24, and 21.59 .Physical And Chemical Properties Analysis
“(2-(p-Tolyl)oxazol-4-yl)methanamine” is a grey microcrystalline powder . Its melting point (DSC) onset is at 174.63°C, with a peak max at 176.20°C . The compound’s calculated analysis for C10H11N3O (189.213) is: C, 63.48; H, 5.86; N, 22.21 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : The synthesis of similar compounds, such as 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, involves reacting p-toluic hydrazide and glycine via polyphosphoric acid condensation, achieving high yields and effective characterization through various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
- Spectroscopic Characterization : These compounds are often characterized using UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques, providing detailed insights into their structural and chemical properties (Shimoga, Shin, & Kim, 2018).
Catalytic and Chemical Reactions
- Hydrogenation Reactions : Compounds with structural similarities, such as quinazoline-based ruthenium complexes, show significant potential in transfer hydrogenation reactions, achieving high conversions and turnover frequency values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
- Antibacterial Properties : Certain derivatives, like thiazolyl pyrazole and benzoxazole compounds, demonstrate notable antibacterial activities, indicating potential applications in antimicrobial research (Landage, Thube, & Karale, 2019).
Pharmaceutical Research
- Chiral Pincer-Type Ligands : Chiral tridentate P,N,N-donor pincer ligands, including 1-(4,5-dihydro-oxazol-2-yl)-N-(2-(diphenylphosphanyl)benzyl)methanamines, are synthesized for applications in palladium-catalyzed asymmetric allylic alkylation, showing high enantioselectivities (Wu, Cheng, Liu, Cheng, Guan, & Qinghai, 2020).
Molecular Docking and Drug Design
- Anticancer and Antimicrobial Agents : The synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines, exhibiting anticancer and antimicrobial properties, demonstrate the utility of these compounds in drug discovery (Katariya, Vennapu, & Shah, 2021).
- Glucose-Fipronil Conjugate Visualization : A novel fluorescent glucose-fipronil conjugate illustrates the potential of such compounds in visualizing translocation in plants, contributing to agricultural research (Wang, Lei, Wen, Mao, Wu, & Xu, 2014).
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOOJNCQAYOJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(p-Tolyl)oxazol-4-yl)methanamine | |
CAS RN |
33105-96-3 | |
| Record name | [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416010.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1416011.png)

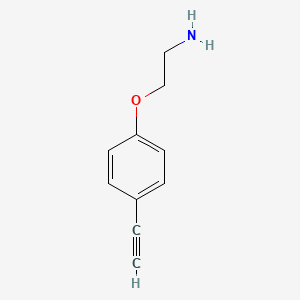
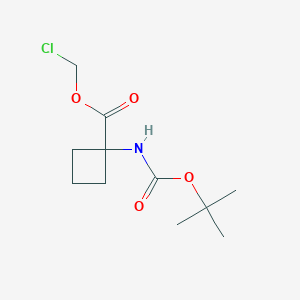
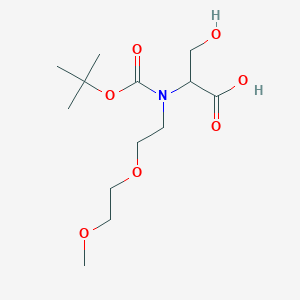
![3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid](/img/structure/B1416018.png)
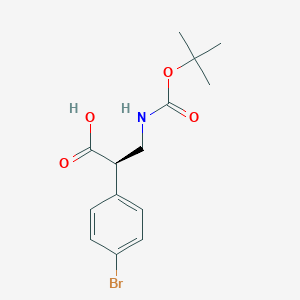
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416021.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416022.png)
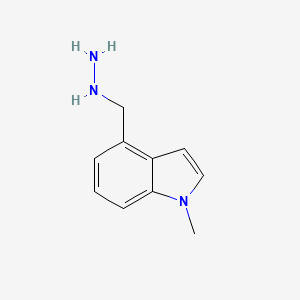
![2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1416026.png)
